N-methyl-3-nitroaniline hydrochloride
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Overview
Description
N-methyl-3-nitroaniline hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-3-nitroaniline hydrochloride can be synthesized through several methods. One common approach involves the nitration of N-methylaniline, followed by the reduction of the nitro group to form the desired compound. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through recrystallization or distillation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-nitroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-methyl-3-aminoaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
N-methyl-3-nitroaniline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-3-nitroaniline hydrochloride involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Nitroaniline: Similar structure but lacks the methyl group.
N-methyl-4-nitroaniline: Similar structure with the nitro group at the para position.
N-methyl-2-nitroaniline: Similar structure with the nitro group at the ortho position.
Uniqueness
N-methyl-3-nitroaniline hydrochloride is unique due to the specific positioning of the nitro and methyl groups, which influence its chemical reactivity and biological activity. The meta position of the nitro group relative to the methyl group provides distinct electronic and steric effects, making it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
137160-29-3 |
---|---|
Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.6 |
Purity |
95 |
Origin of Product |
United States |
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